![molecular formula C18H23N3O B2361396 N-(tert-Butyl)-1-Phenyl-3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-carboxamid CAS No. 899959-56-9](/img/structure/B2361396.png)
N-(tert-Butyl)-1-Phenyl-3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This core is substituted with a tert-butyl group, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrolopyrazine core with a tert-butyl group, a phenyl group, and a carboxamide group attached. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrrolopyrazine core, being a heterocyclic structure, might undergo various reactions such as electrophilic substitution, nucleophilic substitution, or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antifungal Aktivität
Die neuartige Verbindung hat eine starke antifungale Wirkung gezeigt. Insbesondere zeigt sie eine ausgezeichnete Aktivität gegen Pilzpathogene, einschließlich multiresistenter Candida spp. Die minimale Hemmkonzentration (MHK) liegt im Bereich von 4 bis 16 µg/mL, was sie zur Bekämpfung dieser Infektionen effektiv macht . Forscher haben auch ihren Wirkmechanismus untersucht, der die Hemmung der Ergosterolbiosynthese beinhaltet, ein kritischer Prozess für das Überleben von Pilzzellen.
Antibakterielles Potenzial
Obwohl der Schwerpunkt auf antifungalen Eigenschaften liegt, deuten vorläufige Studien darauf hin, dass diese Verbindung auch eine antibakterielle Aktivität besitzen könnte. Weitere Untersuchungen sind erforderlich, um ihre Wirksamkeit gegen bakterielle Krankheitserreger vollständig zu verstehen .
Krebsforschung
Der zentrale Kernbau von Imidazo[1,2-a]pyrazin und Pyridin ist essentiell für die Darstellung einer Antikrebsaktivität. Forscher untersuchen sein Potenzial als Antikrebsmittel, obwohl weitere Studien erforderlich sind, um diese Anwendung zu validieren .
Arzneimittelentwicklung gegen antibiotikaresistente Candida
Angesichts der zunehmenden Antibiotikaresistenz bei Pilzpathogenen bieten Verbindungen wie N-(tert-Butyl)-1-Phenyl-3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-carboxamid ein Versprechen. Sie könnten als eine neue Generation von Medikamentenbehandlungen dienen, um die zunehmende Arzneimittelresistenz bei Candida spp. zu bekämpfen. Diese Anwendung ist besonders relevant im Kontext der globalen Gesundheitsbedenken .
Molekulare Docking-Studien
In-silico-molekulare Docking-Studien wurden durchgeführt, um die Wechselwirkungen der Verbindung mit bestimmten Zielstrukturen zu verstehen. Diese Simulationen liefern Einblicke in ihre Bindungsaffinität und potenzielle Wirkmechanismen .
Toxizitätsbewertung
Obwohl die ADMET-Analyse eine moderate Toxizität für den Menschen nahelegt, sind weitere In-vitro-Toxizitätsstudien erforderlich, um die realen toxischen Konzentrationen zu bestimmen. Die Abwägung von Wirksamkeit und Sicherheit ist entscheidend für jede potenzielle Arzneimittelentwicklung .
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von antifungalischen Anwendungen bis hin zu potenziellen Antikrebswirkungen. Forscher untersuchen weiterhin seine gesamte Bandbreite an Fähigkeiten, und seine einzigartige Struktur macht ihn zu einem interessanten Kandidaten für weitere Untersuchungen. 🌟
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have shown significant anti-cancer activities . Therefore, it is plausible that this compound may also target cancer cells.
Mode of Action
It has been found that similar compounds have anti-proliferative properties . This suggests that N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide might interact with its targets to inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Given its potential anti-cancer activity, it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown significant anti-cancer activities , suggesting that this compound might also have similar effects.
Action Environment
Similar compounds are known to be stable under various conditions .
Eigenschaften
IUPAC Name |
N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBXUJEVTWERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2361315.png)


![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)


![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)

